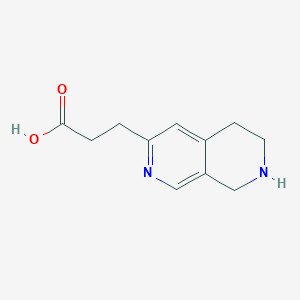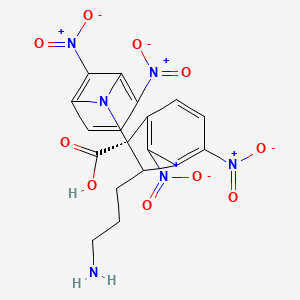
DI-Dnpyr-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DI-Dnpyr-L-lysine: is a synthetic compound with the chemical formula C18H14N6O10. It is a derivative of lysine, an essential amino acid, and is characterized by the presence of two dinitrophenyl groups attached to the pyridine ring. This compound is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DI-Dnpyr-L-lysine typically involves the reaction of L-lysine with dinitrophenyl-pyridine under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a temperature of around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: DI-Dnpyr-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dinitrophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like DMF at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with the removal of nitro groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dinitrophenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: DI-Dnpyr-L-lysine is used as a reagent in various chemical reactions to study the behavior of lysine derivatives and their interactions with other molecules .
Biology: In biological research, this compound is used to investigate the role of lysine modifications in protein function and regulation. It is also used in the study of enzyme-substrate interactions and protein-ligand binding .
Medicine: It is used to study the effects of lysine derivatives on cellular processes and to develop new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. It is also used in the development of new technologies for chemical synthesis and analysis .
Mecanismo De Acción
The mechanism of action of DI-Dnpyr-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .
Comparación Con Compuestos Similares
Dinitrophenyl-lysine: A similar compound with one dinitrophenyl group attached to lysine.
Dinitrophenyl-pyridine: A compound with a dinitrophenyl group attached to a pyridine ring.
Poly-L-lysine: A polymeric form of lysine used in various applications.
Uniqueness: DI-Dnpyr-L-lysine is unique due to the presence of two dinitrophenyl groups, which enhance its binding affinity and specificity for molecular targets. This makes it a valuable tool in biochemical research and drug development .
Propiedades
Fórmula molecular |
C18H14N6O10 |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
(6R)-7-(3-aminopropyl)-6-(2,7-dinitro-6-azabicyclo[3.1.1]hepta-1,3,5(7)-trien-6-yl)-2,8-dinitrobicyclo[3.2.1]octa-1,3,5(8)-triene-6-carboxylic acid |
InChI |
InChI=1S/C18H14N6O10/c19-7-1-2-8-13-10(21(27)28)4-3-9(14(13)23(31)32)18(8,17(25)26)20-11-5-6-12(22(29)30)15(20)16(11)24(33)34/h3-6,8H,1-2,7,19H2,(H,25,26)/t8?,18-/m1/s1 |
Clave InChI |
AYXZQAKINXIWMY-MDNBJBEASA-N |
SMILES isomérico |
C1=CC(=C2C([C@@](C1=C2[N+](=O)[O-])(C(=O)O)N3C4=C(C3=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CCCN)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C2C(C(C1=C2[N+](=O)[O-])(C(=O)O)N3C4=C(C3=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
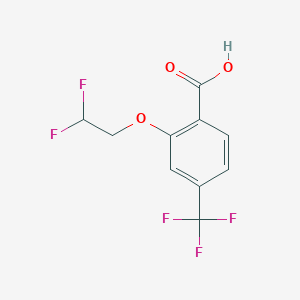

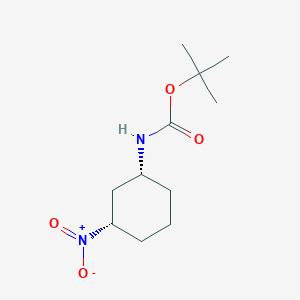
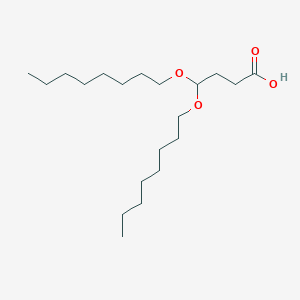

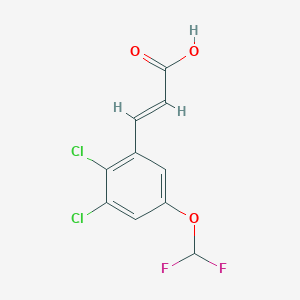
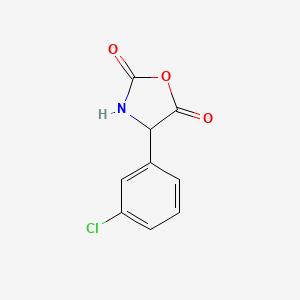
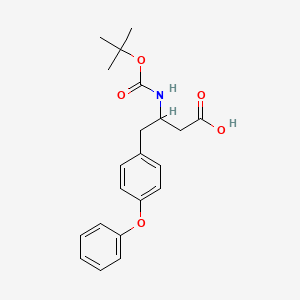
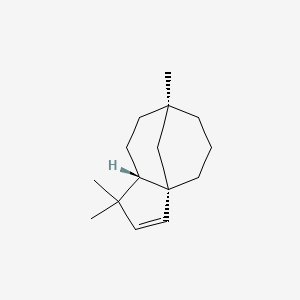
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
![methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate](/img/structure/B13728595.png)
